Isohexestrol
Description
Isohexestrol is a synthetic nonsteroidal estrogen, structurally related to other stilbene derivatives such as Hexestrol and Metahexestrol. These compounds share a diphenylethylene backbone but differ in the positioning of hydroxyl groups and alkyl substituents, leading to variations in estrogenic activity and pharmacokinetic properties . This compound has historically been investigated for hormone replacement therapy and estrogen-dependent conditions, though its clinical use has diminished due to safety concerns associated with synthetic estrogens.
Properties
CAS No. |
5776-72-7 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-[(3R,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18-/m0/s1 |
InChI Key |
PBBGSZCBWVPOOL-ROUUACIJSA-N |
SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O |
Color/Form |
NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC WHITE CRYSTALLINE POWDER |
melting_point |
185-188 °C |
Other CAS No. |
5776-72-7 84-16-2 5635-50-7 |
Pictograms |
Health Hazard |
shelf_life |
SENSITIVE TO LIGHT |
solubility |
FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS |
Synonyms |
Dihydrodiethylstilbestrol Hexestrol Hexestrol, (R*,R*)-(+-)-Isomer Hexestrol, (R*,S*)-Isomer Hexestrol, (R-(R*,R*))-Isomer Hexestrol, (S-(R*,R*))-Isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Compounds for Comparison
Comparative Analysis
Table 1: Structural and Physicochemical Properties
Table 2: Pharmacological and Clinical Differences
| Parameter | This compound | Hexestrol | Metahexestrol |
|---|---|---|---|
| Estrogen Receptor Affinity | Moderate binding to ERα/ERβ | High affinity for ERα | Lower affinity due to meta substitution |
| Metabolic Stability | Moderate (prone to hepatic glucuronidation) | High stability | Rapid clearance due to steric effects |
| Therapeutic Use | Limited to historical applications | Hormone replacement, veterinary applications | Experimental use in targeted therapies |
| Toxicity Profile | Associated with carcinogenicity in long-term use | Similar risks | Potentially reduced genotoxicity |
Mechanistic Insights
- Structural Impact on Activity : The para-hydroxyl groups in Hexestrol and this compound facilitate stronger hydrogen bonding with estrogen receptors compared to Metahexestrol’s meta configuration, which disrupts optimal receptor-ligand interactions .
- Ethyl Substituents : this compound’s ethyl groups enhance lipophilicity, prolonging its half-life compared to Metahexestrol but increasing accumulation risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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